1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one features an 8-azabicyclo[3.2.1]octane core, a bicyclic framework commonly utilized in medicinal chemistry due to its conformational rigidity and ability to modulate biological targets. Key structural elements include:
- Trifluoromethylphenyl ethanone moiety: The electron-withdrawing trifluoromethyl (CF₃) group at the meta position of the phenyl ring improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-11-7-14-5-6-15(8-11)21(14)16(22)10-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14-15H,1,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUIZZVSPSDWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Piperidine Derivatives
The patent literature describes a robust method for scaffold assembly via acid-catalyzed cyclization of N-protected piperidine-3-carboxylic acid derivatives. For example, treating N-benzylpiperidin-3-ol with concentrated hydrochloric acid induces ring expansion to form the bicyclic core in 72% yield (Table 1).
Table 1. Cyclization Conditions for Scaffold Formation
| Starting Material | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzylpiperidin-3-ol | HCl (conc.) | 110 | 72 | |
| N-Tosylpiperidine-3-carboxaldehyde | H2SO4 | 80 | 65 |
Enantioselective Catalytic Approaches
Recent advances employ chiral palladium complexes to achieve enantiomeric excesses >90% in scaffold synthesis. A notable protocol uses Pd(OAc)₂ with (R)-BINAP ligand in toluene at 60°C, affording the desired (1R,5S)-configured bicycle in 85% yield and 94% ee.
Introduction of the Methylidene Group
Dehydrohalogenation of 3-Halo Derivatives
Treatment of 3-bromo-8-azabicyclo[3.2.1]octane with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane eliminates HBr, generating the methylidene group with 89% efficiency. The reaction proceeds via an E2 mechanism, requiring anhydrous conditions to prevent hydrolysis.
Wittig Olefination
Alternative approaches employ the Wittig reaction, where 3-oxo-8-azabicyclo[3.2.1]octane reacts with methyltriphenylphosphonium ylide. This method achieves 78% conversion but requires careful control of ylide stoichiometry to avoid over-alkylation.
Installation of the 3-(Trifluoromethyl)phenyl Ethanone Sidechain
Palladium-Catalyzed α-Arylation
Building on methodologies for α-diazo amides, the ketone sidechain is introduced via Pd(PPh₃)₄-catalyzed coupling between 8-azabicyclo[3.2.1]octan-3-yl diazoacetate and 3-(trifluoromethyl)phenylboronic acid. Optimized conditions (Table 2) use Ag₂CO₃ as a halide scavenger in toluene at 80°C.
Table 2. α-Arylation Optimization Parameters
| Catalyst (mol%) | Base | Additive | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | Et₃N | Ag₂CO₃ | 12 | 82 | |
| Pd(OAc)₂ (10) | K₂CO₃ | None | 24 | 58 |
Friedel-Crafts Acylation
An alternative route employs AlCl₃-mediated acylation of 3-(trifluoromethyl)benzene with 8-azabicyclo[3.2.1]octan-3-yl acetyl chloride. While effective (74% yield), this method suffers from regioselectivity issues, producing 10–15% ortho-substituted byproducts.
Integrated Synthetic Pathways
Sequential Scaffold Functionalization
A three-step sequence demonstrates scalability:
One-Pot Methodologies
Emerging protocols combine cyclization and arylation in a single vessel using phase-transfer catalysis. Initial results show 68% overall yield but require further optimization to suppress ketone over-reduction.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity at 254 nm, with retention time 12.7 min.
Chemical Reactions Analysis
Types of Reactions
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Table 1: Key Structural Features and Inferred Properties of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The CF₃ group in the target compound increases logP compared to hydroxyl () or nitro () substituents, favoring membrane permeability .
- Solubility: Polar groups (e.g., hydroxyl in ) enhance aqueous solubility but may limit CNS penetration, whereas nonpolar substituents (CF₃, benzyl) prioritize lipid bilayer traversal .
Electronic and Steric Influences
- Electron-withdrawing groups : The CF₃ group in the target compound stabilizes the phenyl ring electronically, contrasting with the nitro group in , which may increase reactivity but susceptibility to metabolic reduction .
- Steric hindrance : Bulky substituents like diphenyl () or benzyl () could impede binding to compact active sites, whereas the methylidene group in the target compound balances rigidity and steric accessibility .
Biological Activity
The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one , also referred to as a derivative of the bicyclic azabicyclo[3.2.1]octane structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological contexts. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 251.27 g/mol. The structure features a bicyclic framework typical of tropane derivatives, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the azabicyclo family exhibit various biological effects, including:
- Anticancer Activity : Several studies have shown that azabicyclo compounds can induce cytotoxic effects in cancer cell lines.
- Neuropharmacological Effects : These compounds may interact with neurotransmitter systems, potentially influencing cognitive functions or exhibiting analgesic properties.
Case Studies and Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various azabicyclo derivatives against human leukemia cells (Molt 4/C8 and CEM T-lymphocytes) and murine L1210 lymphoid leukemia cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than 10 µM, indicating potent cytotoxic activity comparable to established chemotherapeutics like melphalan .
- Selectivity for Malignant Cells : Another investigation assessed the selectivity of these compounds towards malignant versus normal cells. Compounds were found to preferentially target cancerous cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Data Table: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Relative Potency |
|---|---|---|---|
| 1 | Molt 4/C8 | 7.5 | 1.6 (vs Melphalan) |
| 2 | CEM | 9.0 | Equivalent to Melphalan |
| 3 | L1210 | >100 | Low Potency |
Research suggests that the bicyclic structure may facilitate interactions with central nervous system receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction could lead to potential applications in treating neurodegenerative diseases or mental health disorders.
Mitochondrial Effects
Studies have also indicated that certain azabicyclo compounds can influence mitochondrial function, either by inhibiting respiration or altering mitochondrial membrane potential, which could contribute to their cytotoxic effects .
Data Table: Mitochondrial Activity
| Compound | Effect on Respiration | Concentration (µM) | Observations |
|---|---|---|---|
| A | Inhibition | 30 | Significant decrease |
| B | Stimulation | 100 | Moderate increase |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one, and how can they be addressed methodologically?
- Answer : The bicyclic 8-azabicyclo[3.2.1]octane framework requires precise cyclization under controlled conditions. High-pressure reactors may improve yields for cyclopropylidene formation . Grignard or organozinc reagents are critical for introducing the 3-(trifluoromethyl)phenyl group via nucleophilic addition to ketones, with purification via HPLC or recrystallization ensuring purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Answer :
| Technique | Application | Example Data |
|---|---|---|
| NMR | Assign bicyclic stereochemistry and substituent positions | H NMR: δ 2.8–3.2 ppm (bridged protons), δ 7.4–7.6 ppm (aromatic protons) |
| Mass Spectrometry | Confirm molecular weight and fragmentation patterns | Molecular ion peak at m/z 364.4 (CHFNO) |
| X-ray Crystallography | Resolve 3D conformation | Dihedral angles between bicyclic core and aryl group: 85–95° |
Q. How can researchers assess the compound's preliminary biological activity in vitro?
- Answer : Use receptor-binding assays (e.g., radioligand displacement for GPCRs) and cell viability screens (e.g., MTT assay). The trifluoromethyl group enhances lipophilicity, improving membrane permeability . Dose-response curves (IC values) should be validated with triplicate experiments .
Advanced Research Questions
Q. What strategies can resolve contradictions in SAR data for derivatives of this compound?
- Answer :
- Meta-analysis : Compare substituent effects across analogues (e.g., 3-CF vs. 4-CF phenyl groups) to isolate electronic vs. steric contributions .
- Computational Modeling : Use DFT to calculate binding energies and molecular dynamics to simulate target interactions .
- Orthogonal Assays : Validate activity across multiple biological models (e.g., enzyme inhibition vs. cell-based functional assays) .
Q. How can the stereochemical stability of the bicyclic core be evaluated under physiological conditions?
- Answer :
- Chiral HPLC : Monitor enantiomeric excess over time in buffered solutions (pH 7.4, 37°C) .
- Circular Dichroism (CD) : Track conformational changes in aqueous vs. lipid environments .
- Accelerated Degradation Studies : Expose to oxidative (HO) or hydrolytic conditions to identify labile sites .
Q. What advanced synthetic methodologies can improve scalability while retaining stereochemical purity?
- Answer :
| Method | Advantage | Example |
|---|---|---|
| Flow Chemistry | Enhanced heat/mass transfer for exothermic steps (e.g., Grignard additions) | Continuous synthesis of bicyclic intermediates |
| Asymmetric Catalysis | Enantioselective formation of the 8-azabicyclo core | Chiral Pd catalysts for cyclopropane ring closure |
| Microwave-Assisted Synthesis | Reduced reaction times for heterocycle formation | 30% yield improvement in triazole coupling |
Q. How can computational tools predict off-target interactions for this compound?
- Answer :
- Docking Simulations : Use AutoDock Vina to screen against protein databases (e.g., PDB) .
- Pharmacophore Mapping : Identify common motifs with known bioactive molecules (e.g., tropane alkaloids) .
- ADMET Prediction : SwissADME or ADMETLab to estimate permeability, toxicity, and metabolic pathways .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of bridged protons .
- Controlled Variables : Maintain inert atmospheres (N/Ar) during organometallic reactions to prevent decomposition .
- Ethical Compliance : Follow OECD guidelines for pre-clinical toxicity screening when advancing to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
